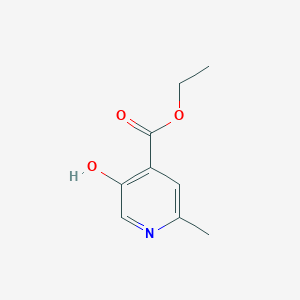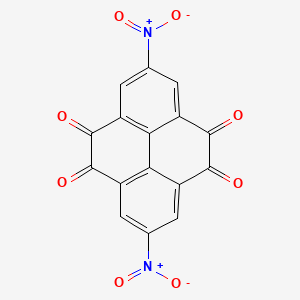
2,7-Dinitropyrene-4,5,9,10-tetraone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dinitropyrene-4,5,9,10-tetraone: is a nitro-substituted polycyclic aromatic compound. It is known for its unique structure, which includes multiple reactive sites, making it a valuable compound in various fields such as materials science, organic electronics, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dinitropyrene-4,5,9,10-tetraone typically involves the nitration of pyrene derivatives. One common method includes the nitration of pyrene-4,5,9,10-tetraone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the oxidation of 2,7-di-tert-butylpyrene using hypervalent iodine oxyacids, which selectively oxidizes it to the corresponding tetraone .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely follows similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hypervalent iodine oxyacids, controlled temperature, and solvent systems like acetic acid.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Oxidation: Formation of additional carbonyl groups.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of nitro groups with other functional groups like amines or thiols.
Applications De Recherche Scientifique
2,7-Dinitropyrene-4,5,9,10-tetraone has several applications in scientific research:
Materials Science: Used as a starting material for the preparation of organic optoelectronic materials, polymer materials, and functional materials.
Organic Electronics: Acts as a building block for conjugated materials, which are essential in the development of molecular electronics.
Pharmaceuticals: Due to its multiple reactive sites, it can be used to construct biologically active compounds such as anti-cancer drugs and antimicrobial agents.
Energy Storage: Applied as a high-performance cathode material in lithium-ion batteries, exhibiting high reversible capacity.
Mécanisme D'action
The mechanism of action of 2,7-dinitropyrene-4,5,9,10-tetraone involves its ability to participate in redox reactions due to the presence of nitro and carbonyl groups. These groups can undergo electron transfer processes, making the compound useful in energy storage applications. The molecular targets and pathways involved include the interaction with metal ions in battery systems, facilitating ionic diffusion and electron transfer .
Comparaison Avec Des Composés Similaires
2,7-Diaminopyrene-4,5,9,10-tetraone: Similar structure but with amino groups instead of nitro groups.
2,7-Dibromopyrene-4,5,9,10-tetraone: Contains bromine atoms, making it a strong electron acceptor.
2,7-Diiodopyrene-4,5,9,10-tetraone: Contains iodine atoms, also used as an electron acceptor.
Uniqueness: 2,7-Dinitropyrene-4,5,9,10-tetraone is unique due to its nitro groups, which provide distinct redox properties and reactivity compared to its amino, bromo, or iodo counterparts. This makes it particularly valuable in applications requiring specific electron-donating or -accepting characteristics .
Propriétés
Formule moléculaire |
C16H4N2O8 |
|---|---|
Poids moléculaire |
352.21 g/mol |
Nom IUPAC |
2,7-dinitropyrene-4,5,9,10-tetrone |
InChI |
InChI=1S/C16H4N2O8/c19-13-7-1-5(17(23)24)2-8-11(7)12-9(14(13)20)3-6(18(25)26)4-10(12)16(22)15(8)21/h1-4H |
Clé InChI |
PLIPECIYPPCLQA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C3=C1C(=O)C(=O)C4=C3C(=CC(=C4)[N+](=O)[O-])C(=O)C2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


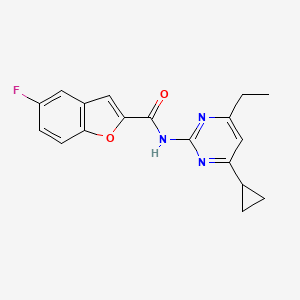
![2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})acetonitrile](/img/structure/B15156848.png)
![(-)-(5As,10br)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B15156855.png)
![3-Chloro-2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15156861.png)
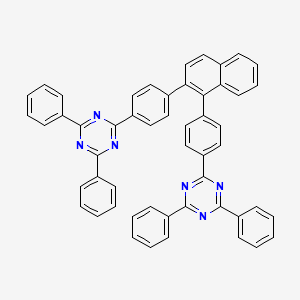
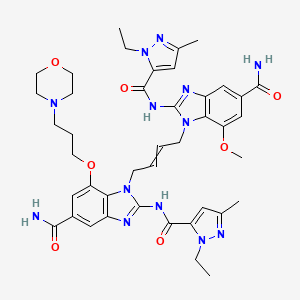
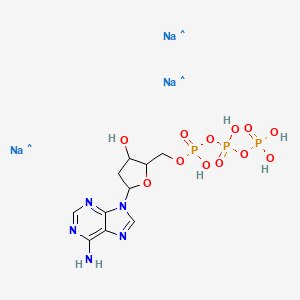
![({[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy(hydroxy)phosphoryl)oxyphosphonic acid trisodium](/img/structure/B15156884.png)
![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15156892.png)
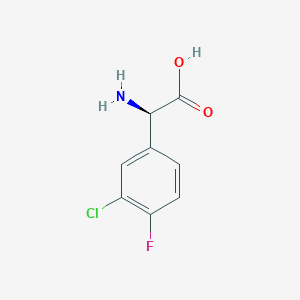
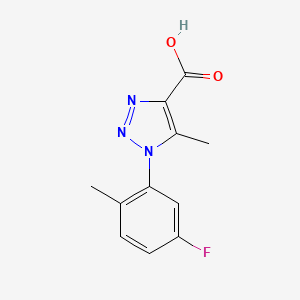
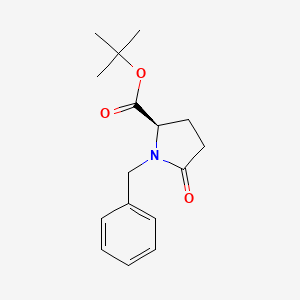
![2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide](/img/structure/B15156910.png)
